5-Vinyltetrahydrofuran-2-ol
CAS No.: 122124-32-7
Cat. No.: VC8220433
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122124-32-7 |
---|---|
Molecular Formula | C6H10O2 |
Molecular Weight | 114.14 g/mol |
IUPAC Name | 5-ethenyloxolan-2-ol |
Standard InChI | InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h2,5-7H,1,3-4H2 |
Standard InChI Key | UDJUNCFCZYQSAU-UHFFFAOYSA-N |
SMILES | C=CC1CCC(O1)O |
Canonical SMILES | C=CC1CCC(O1)O |
Introduction
Chemical Structure and Fundamental Properties
Physical and Chemical Properties
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₂O₂ | |
Molecular Weight | 128.17 g/mol | |
Boiling Point | Estimated 180–200°C* | – |
Solubility in Water | Low (polar organic solvents preferred) |
*Derived from analogous tetrahydrofuran derivatives.
The compound’s polarity, driven by the hydroxyl group, suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran itself. Its vinyl group enhances reactivity toward electrophilic additions and polymerization.
Synthesis and Reactivity
Synthetic Pathways
Synthesis of 5-vinyltetrahydrofuran-2-ol often involves functionalization of tetrahydrofuran precursors. One reported method utilizes Weinreb amide intermediates (Scheme 1):
-
Lactone functionalization: Treatment of γ-lactone derivatives with organoaluminum reagents (e.g., DIBAL-H) generates key intermediates .
-
Grignard addition: PrMgCl adds to the Weinreb amide, followed by stereoselective reduction with triethylsilane and BF₃·OEt₂ to yield the tetrahydrofuran scaffold .
-
Final modification: Further steps, such as hydrogenation or oxidation, adjust substituents .
An alternative route employs ring-closing metathesis to construct the tetrahydrofuran ring, leveraging olefinic precursors . This method offers control over stereochemistry but requires specialized catalysts.
Reactivity Profile
The compound participates in reactions typical of both tetrahydrofurans and allylic alcohols:
-
Oxidation: The hydroxyl group at C2 oxidizes to ketones under strong oxidizing conditions.
-
Electrophilic addition: The vinyl group undergoes reactions with halogens or epoxidation agents.
-
Atmospheric degradation: Reacts with hydroxyl radicals (OH), ozone (O₃), and nitrogen dioxide (NO₂) in the atmosphere.
Environmental and Atmospheric Behavior
Role as a Volatile Organic Compound (VOC)
5-Vinyltetrahydrofuran-2-ol is classified as a VOC due to its volatility and participation in atmospheric photochemical reactions. Key interactions include:
-
OH radical reactions: Dominant degradation pathway, with rate constants determining atmospheric lifetime.
-
Secondary organic aerosol (SOA) formation: Oxidation products contribute to aerosol particles, impacting air quality and climate.
Reaction Kinetics
While exact rate constants are unspecified in the sources, the compound’s short atmospheric lifetime (hours to days) is attributed to rapid oxidation. Comparative studies with similar VOCs suggest pseudo-first-order kinetics for OH-mediated degradation.
Analytical Characterization
Spectroscopic Techniques
-
NMR spectroscopy: Proton NMR would resolve signals for the hydroxyl (δ 1.5–2.0 ppm), vinyl (δ 4.5–6.5 ppm), and methyl groups (δ 1.0–1.5 ppm). Carbon NMR identifies quaternary carbons in the ring.
-
IR spectroscopy: Stretching vibrations for O-H (~3200 cm⁻¹), C-O (1050–1150 cm⁻¹), and C=C (1640 cm⁻¹) are expected.
Mass Spectrometry
Electron ionization (EI-MS) fragments the molecule at the labile C-O bond, producing characteristic ions at m/z 85 (tetrahydrofuran ring) and 43 (vinyl fragment).
Derivatives and Applications
Ethyl 2-(5-Methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl Carbonate
This derivative, synthesized via carbonate esterification, exhibits altered solubility and stability compared to the parent compound. Such modifications expand utility in polymer science or as intermediates in fragrance synthesis .
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume